1-Dodecyl-3-methylimidazolium triflate
Overview
Description
1-Dodecyl-3-methylimidazolium triflate is an ionic liquid with the molecular formula C17H31F3N2O3S and a molecular weight of 400.5 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . It is commonly used in various scientific and industrial applications due to these properties.
Mechanism of Action
Target of Action
1-Dodecyl-3-methylimidazolium triflate, also known as DTXSID9049299 or 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate, is a type of long-chain imidazolium-based ionic liquid . It has been evaluated for its antimicrobial properties against a wide range of bacteria and fungi . The primary targets of this compound are these microbial organisms.
Mode of Action
It is known that the compound interacts with its targets (microbial organisms) and induces significant antibacterial and antifungal activity . The compound’s interaction with human serum albumin (HSA) has been investigated, suggesting that it could induce protein unfolding and changes in the secondary structure of HSA .
Biochemical Pathways
The compound’s ability to induce changes in the secondary structure of hsa suggests that it may interfere with protein-related biochemical pathways .
Result of Action
The primary result of the action of this compound is its significant antibacterial and antifungal activity . This suggests that the compound could potentially be used as an antimicrobial agent.
Preparation Methods
1-Dodecyl-3-methylimidazolium triflate can be synthesized through the reaction of 1-dodecyl-3-methylimidazolium chloride with trifluoromethanesulfonic acid . The reaction typically takes place in an organic solvent under controlled temperature and stirring conditions . The resulting product is then purified through crystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
1-Dodecyl-3-methylimidazolium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Dodecyl-3-methylimidazolium triflate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Dodecyl-3-methylimidazolium triflate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: This compound has a shorter alkyl chain and different solubility and thermal properties.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: This compound has a different alkyl chain length and is used in different applications.
1-Decyl-3-methylimidazolium trifluoromethanesulfonate: This compound has a similar structure but different physical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields .
Properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)8(5,6)7/h14-16H,3-13H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWMNCQEJIOHL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049299 | |
Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404001-52-1 | |
Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Dodecyl-3-methylimidazolium trifluoromethylsulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4FK8825Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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